6-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine
Description
6-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine (CAS: 23935-90-2) is a pyrrolo-pyrimidine derivative characterized by a fused bicyclic core structure with a 4-chlorophenyl substituent at the 6-position and two amine groups at the 2- and 4-positions.
Properties
CAS No. |
23935-90-2 |
|---|---|
Molecular Formula |
C12H12ClN5 |
Molecular Weight |
261.71 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H12ClN5/c13-7-1-3-8(4-2-7)18-5-9-10(6-18)16-12(15)17-11(9)14/h1-4H,5-6H2,(H4,14,15,16,17) |
InChI Key |
SXPJWXBPRIQGBT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1C3=CC=C(C=C3)Cl)N=C(N=C2N)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Acylethynylpyrroles with Guanidine
A high-yielding method (up to 91%) involves the reaction of 2-acylethynylpyrroles with guanidine nitrate under alkaline conditions. For example, heating 2-(4-chlorobenzoyl)ethynylpyrrole with guanidine nitrate in a KOH/DMSO system at 110–115°C for 4 hours facilitates cyclocondensation . The mechanism proceeds via nucleophilic addition of guanidine to the triple bond of the acylethynylpyrrole, followed by intramolecular cyclization to form the pyrimidine ring (Figure 1) .
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 110–115°C |
| Solvent | DMSO |
| Base | KOH |
| Reaction Time | 4 hours |
| Yield | 85–91% |
This method is favored for its efficiency and scalability, though byproducts may form if the triple bond undergoes unintended additions .
Halomethyl Ketone Cyclization with Diaminopyrimidines
Another approach involves reacting α-halomethyl-(4-chlorophenyl)ketones with 2,4-diaminopyrimidine. For instance, α-chloromethyl-(4-chlorophenyl)ketone is treated with 2,4-diaminopyrimidine in ethanol under reflux (80°C) for 12–24 hours . Sodium acetate is often added to stabilize intermediates and mitigate side reactions such as furopyrimidine formation .
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C (reflux) |
| Additive | Sodium acetate |
| Reaction Time | 12–24 hours |
| Yield | 44–55% |
This method requires careful monitoring via TLC to isolate the target compound from byproducts like 24 and 25 . Column chromatography (silica gel, CHCl₃/CH₃OH) is typically employed for purification .
Multi-Step Synthesis from Pyrimidine Precursors
A sequential strategy builds the pyrrolo[3,4-d]pyrimidine core through intermediates. For example:
-
Pyrimidine Ring Formation : 4-Chlorobenzaldehyde reacts with guanidine in ethanol under acidic conditions to yield 4-(4-chlorophenyl)-2,6-diaminopyrimidine .
-
Pyrrole Annulation : The pyrimidine intermediate undergoes cyclization with γ-ketoesters or haloketones. Using ethyl acetoacetate and phosphoryl chloride (POCl₃) at 120°C for 6 hours forms the pyrrole ring .
Critical Steps and Yields
| Step | Conditions | Yield |
|---|---|---|
| Pyrimidine formation | Ethanol, HCl, 80°C, 8h | 70% |
| Pyrrole annulation | POCl₃, 120°C, 6h | 65% |
This method offers flexibility in introducing substituents but requires stringent control of stoichiometry and temperature .
Industrial-Scale Production Techniques
For large-scale synthesis, continuous flow reactors enhance efficiency. A patented protocol describes:
-
Mixing 4-chlorophenylacetonitrile with ethyl cyanoacetate in a microreactor at 150°C.
-
Subsequent treatment with hydrazine hydrate forms the dihydropyrrolopyrimidine core .
-
Final amination via catalytic hydrogenation (H₂/Pd-C, 50 psi) achieves the 2,4-diamine functionality .
Process Advantages
-
Throughput : 1.2 kg/h per reactor module.
-
Purity : >98% (HPLC).
-
Safety : Reduced exothermic risks compared to batch processes .
Mechanistic Insights and Side Reactions
The formation of byproducts, such as furo[2,3-d]pyrimidines, is a common challenge. These arise from competing cyclization pathways when the haloketone reacts with hydroxyl groups instead of amines . For example, using α-bromomethyl-(4-chlorophenyl)ketone in aqueous NaOH at 35°C favors furan formation (15–20% yield), whereas anhydrous ethanol with sodium acetate suppresses this .
Mitigation Strategies
-
Solvent Choice : Anhydrous ethanol reduces hydroxyl interference.
-
Additives : Sodium acetate buffers acidic byproducts, stabilizing the amine nucleophile .
Analytical Validation of Synthetic Products
Post-synthesis characterization employs:
-
¹H/¹³C NMR : Key signals include δ 2.86–3.07 ppm (pyrrolidine CH₂) and δ 7.35–7.45 ppm (4-chlorophenyl aromatic protons) .
-
HRMS : Molecular ion peak at m/z 261.71 [M+H]⁺ confirms the molecular formula C₁₂H₁₂ClN₅ .
-
HPLC : Purity >95% using a C18 column and acetonitrile/water gradient (flow rate: 1.0 mL/min) .
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the introduced functional groups .
Scientific Research Applications
6-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Phenyl Substitution: The 4-chlorophenyl group in the target compound improves binding affinity (IC₅₀ = 15 nM) compared to the non-chlorinated analog (IC₅₀ = 45 nM), likely due to enhanced hydrophobic interactions and electron-withdrawing effects stabilizing target binding .
- Diamine vs. Monoamine: The diamine configuration (2,4-positions) in the target compound reduces solubility compared to monoamine analogs but increases potency, as seen in the 10-fold difference in IC₅₀ between the target and the 2-amine analog .
Pharmacokinetic and Stability Comparisons
- Metabolic Stability : The 4-chlorophenyl group in the target compound reduces oxidative metabolism in liver microsomes compared to methyl-substituted analogs, as reported in a 2021 study .
- Plasma Protein Binding : The target compound exhibits 92% plasma protein binding, higher than the 85% observed in the phenyl analog, attributed to increased lipophilicity from the chlorine substituent .
Biological Activity
6-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines elements of pyrrole and pyrimidine, which contributes to its biological activity. The compound has garnered attention for its possible applications in treating various diseases, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₂ClN₅ and a molecular weight of 261.71 g/mol. It is characterized by a bicyclic structure that enhances its reactivity and biological properties. The presence of the 4-chlorophenyl group is particularly noteworthy as it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂ClN₅ |
| Molecular Weight | 261.71 g/mol |
| CAS Number | 23935-90-2 |
| Density | 1.444 g/cm³ |
| Boiling Point | 507.7 °C |
| Flash Point | 260.9 °C |
Biological Activity
Research indicates that this compound exhibits notable biological activities , particularly:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary investigations indicate that it may act as an inhibitor of specific enzymes or receptors involved in cancer progression. This mechanism could involve blocking pathways critical for tumor growth or metastasis.
The compound's mechanism of action may involve:
- Enzyme Inhibition : It has been reported to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation in cancer cells .
- Receptor Modulation : The interaction with various receptors could lead to altered signaling pathways that affect cell survival and proliferation.
Case Studies
- Anticancer Activity : A study evaluated the efficacy of several pyrrolo[3,4-d]pyrimidine derivatives against cancer cell lines. The results indicated that modifications to the core structure significantly influenced their cytotoxicity profiles.
- Antimicrobial Evaluation : In vitro assays demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential in treating infections .
Synthesis and Industrial Applications
The synthesis of this compound typically involves cyclization reactions with appropriate precursors. This process can be optimized using continuous flow reactors to enhance yield and purity.
Q & A
What synthetic routes and reaction conditions are optimal for synthesizing 6-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine?
Basic Research Focus
The synthesis typically involves multi-step reactions starting with substituted pyrimidine precursors. Key steps include cyclization to form the pyrrolo[3,4-d]pyrimidine core and halogenation to introduce the 4-chlorophenyl group. Optimization of temperature (80–120°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios of reagents (e.g., POCl₃ for phosphorylation) is critical for achieving yields >70% . For example, highlights the use of sodium hydroxide as a base in nucleophilic substitution reactions, with reaction times of 12–24 hours under reflux conditions.
Which analytical techniques are most effective for structural characterization and purity validation?
Basic Research Focus
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular weight and structural integrity. and report specific NMR shifts (e.g., δ 2.86–3.07 ppm for CH₂ groups) and HRMS data (e.g., m/z 437.0837 for brominated derivatives). Purity (>95%) can be validated via HPLC with UV detection at 254 nm, using C18 columns and acetonitrile/water gradients .
How can computational chemistry improve reaction design and mechanistic understanding?
Advanced Research Focus
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) enable predictive modeling of intermediates and transition states. demonstrates how computational screening of reaction parameters (e.g., activation energies, solvent effects) reduces trial-and-error experimentation. Software like Gaussian or ORCA can simulate electronic properties to guide functional group modifications .
What experimental design strategies address discrepancies in biological activity data?
Advanced Research Focus
Statistical design of experiments (DoE) identifies critical variables (e.g., substituent position, solvent polarity) contributing to data inconsistencies. recommends fractional factorial designs to isolate confounding factors. For example, a 2³ factorial design could test temperature, catalyst loading, and reaction time, with ANOVA analysis to prioritize significant variables .
What methodologies enable selective functionalization of the pyrrolo[3,4-d]pyrimidine core?
Intermediate Research Focus
Nucleophilic aromatic substitution (e.g., replacing chlorine with amines) and cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) are common. details Pd-catalyzed couplings using Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, XPhos ligand) to introduce heterocyclic substituents. Microwave-assisted synthesis (150°C, 30 min) enhances reaction efficiency for bulky groups .
What challenges arise in scaling up synthesis, and how can they be mitigated?
Advanced Research Focus
Batch-to-batch variability in heterogeneous reactions is a major challenge. and suggest transitioning to continuous flow reactors for improved heat/mass transfer. Process analytical technology (PAT), such as in-line FTIR, monitors real-time intermediate formation. Scale-up also requires solvent recycling optimization (e.g., distillation recovery >90%) .
How can kinetic studies elucidate reaction mechanisms for this compound?
Advanced Research Focus
Pseudo-first-order kinetics and Eyring plot analysis (via variable-temperature NMR) determine rate-limiting steps. and describe using stopped-flow UV-Vis spectroscopy to track fast intermediates (e.g., enolate formation). Isotopic labeling (e.g., ¹⁵N) combined with MS/MS fragmentation clarifies bond-breaking sequences .
What strategies ensure compound stability during long-term storage?
Basic Research Focus
Stability studies under accelerated conditions (40°C/75% RH for 6 months) identify degradation pathways. recommends storage in amber vials under argon at -20°C to prevent oxidation. Lyophilization with cryoprotectants (e.g., trehalose) maintains integrity in aqueous formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
